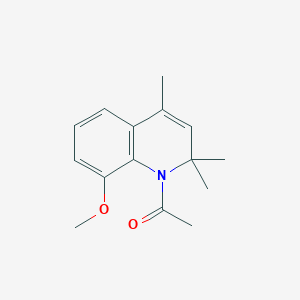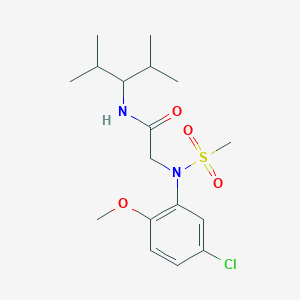![molecular formula C16H25N3O4S B4671672 5-[(dimethylamino)sulfonyl]-2-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4671672.png)
5-[(dimethylamino)sulfonyl]-2-methyl-N-[2-(4-morpholinyl)ethyl]benzamide
Descripción general
Descripción
5-[(dimethylamino)sulfonyl]-2-methyl-N-[2-(4-morpholinyl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-[(dimethylamino)sulfonyl]-2-methyl-N-[2-(4-morpholinyl)ethyl]benzamide involves the inhibition of specific enzymes or proteins that are involved in disease progression. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(dimethylamino)sulfonyl]-2-methyl-N-[2-(4-morpholinyl)ethyl]benzamide depend on the specific target that it is inhibiting. For example, inhibition of HDACs can lead to changes in gene expression and cell cycle regulation, which can result in the inhibition of cancer cell growth. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-[(dimethylamino)sulfonyl]-2-methyl-N-[2-(4-morpholinyl)ethyl]benzamide in lab experiments is its specificity for certain targets, which can lead to more precise results. However, one limitation is that it may not be effective in all types of diseases or conditions, as its mechanism of action is specific to certain targets.
Direcciones Futuras
There are several future directions for the study of 5-[(dimethylamino)sulfonyl]-2-methyl-N-[2-(4-morpholinyl)ethyl]benzamide. One potential direction is the development of more potent and selective inhibitors of HDACs for the treatment of cancer and other diseases. Additionally, further research is needed to investigate its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, the compound's anti-inflammatory effects could be further studied for the treatment of inflammatory diseases such as rheumatoid arthritis.
Conclusion:
In conclusion, 5-[(dimethylamino)sulfonyl]-2-methyl-N-[2-(4-morpholinyl)ethyl]benzamide is a chemical compound that has potential applications in various fields of scientific research. Its specificity for certain targets and potential therapeutic benefits make it a promising candidate for further investigation. However, further research is needed to fully understand its mechanism of action and potential applications.
Aplicaciones Científicas De Investigación
5-[(dimethylamino)sulfonyl]-2-methyl-N-[2-(4-morpholinyl)ethyl]benzamide has been widely studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation.
Propiedades
IUPAC Name |
5-(dimethylsulfamoyl)-2-methyl-N-(2-morpholin-4-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-13-4-5-14(24(21,22)18(2)3)12-15(13)16(20)17-6-7-19-8-10-23-11-9-19/h4-5,12H,6-11H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUYNYXKEZHQTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B4671597.png)

methanone](/img/structure/B4671616.png)

![2-methyl-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4671633.png)

![[(2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4671648.png)

![methyl 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B4671655.png)
![2-{1-isopropyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4671668.png)

![N-(2,3-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4671683.png)

![ethyl 1-ethyl-2-oxo-4-phenyl-6-({[4-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4671693.png)